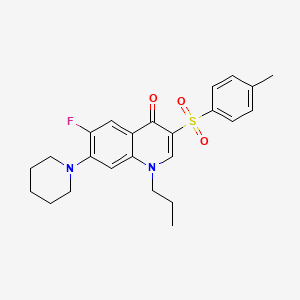

6-fluoro-7-(piperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one

Description

Properties

IUPAC Name |

6-fluoro-3-(4-methylphenyl)sulfonyl-7-piperidin-1-yl-1-propylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-3-11-27-16-23(31(29,30)18-9-7-17(2)8-10-18)24(28)19-14-20(25)22(15-21(19)27)26-12-5-4-6-13-26/h7-10,14-16H,3-6,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDAXYSKEQBPRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-7-(piperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of 6-fluoroquinoline derivatives.

Substitution Reactions: The 7th position of the quinoline ring is substituted with a piperidinyl group using nucleophilic substitution reactions.

Alkylation: The 1st position is alkylated with a propyl group.

Sulfonylation: The 3rd position is sulfonylated with a tosyl group.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group.

Reduction: Reduction reactions can occur at the quinoline ring, affecting the double bonds.

Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the piperidinyl group.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

6-fluoro-7-(piperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one has various applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antibacterial properties.

Medicine: Investigated for its potential use as an antibacterial agent.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial DNA replication, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-fluoro-7-(piperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one are compared below with related quinolinone derivatives from the literature. Key differences in substituents and biological activities are highlighted.

Structural Comparison

Key Observations

Cyclopropyl substituents (e.g., HMNE3) are associated with improved metabolic stability due to steric hindrance .

Position 3 Modifications :

- The tosyl group in the target compound is unique among the compared derivatives. Its electron-withdrawing nature may influence electronic distribution and binding to targets like kinases or topoisomerases.

- Compound 105 () features a thiadiazole linker at position 3, contributing to its cytotoxicity (IC50 = 0.8 µg/mL against HepG2 liver cancer cells) .

Position 7 Heterocycles: Piperidin-1-yl (target compound) vs. piperazin-1-yl (HMNE3, ): Piperidine has one nitrogen atom, reducing basicity (pKa ~11) compared to piperazine (pKa ~9.8 for secondary amine), which may alter solubility and protein-binding interactions . In , position 7 is substituted with chloro, demonstrating that halogenation at this position shifts activity toward antibacterial applications (noted in dihydroquinolinone derivatives) .

Core Saturation: The dihydroquinolinone in introduces partial saturation, reducing planarity and possibly affecting intercalation with DNA or enzyme active sites compared to fully aromatic analogs .

Biological Activity: Compound 105 () shows potent anticancer activity (IC50 = 0.8 µg/mL) due to its dual heterocyclic linker and piperazine substituent . HMNE3 () inhibits topoisomerase II and tyrosine kinases, highlighting the role of bis-fluoroquinolone scaffolds in dual-target therapies .

Biological Activity

Overview

6-Fluoro-7-(piperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinolone family, characterized by its unique substituents which contribute to its biological properties. This compound has gained attention due to its potential antibacterial and anticancer activities, making it a subject of various scientific studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C24H27FN2O3S

- Molecular Weight : 414.5 g/mol

- IUPAC Name : 6-fluoro-3-(4-methylphenyl)sulfonyl-7-piperidin-1-yl-1-propylquinolin-4-one

The presence of a fluorine atom at the 6th position, a piperidinyl group at the 7th position, a propyl group at the 1st position, and a tosyl group at the 3rd position of the quinoline ring enhances its pharmacological profile.

The biological activity of this compound primarily involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. By inhibiting these enzymes, it effectively disrupts bacterial DNA replication, leading to cell death. This mechanism is similar to that of established antibiotics like ciprofloxacin, positioning it as a potential antibacterial agent .

Antibacterial Properties

Research indicates that quinolone derivatives exhibit broad-spectrum antibacterial properties. The specific compound under discussion has shown promising results in inhibiting the growth of various bacterial strains. In vitro studies have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an effective treatment option for bacterial infections.

Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for its anticancer potential. A study exploring related quinolone derivatives found that certain structural modifications can enhance anti-proliferative activity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), BGC-823 (gastric cancer), and HepG2 (liver cancer) cells. Compounds similar to this compound were noted for their ability to inhibit Topoisomerase I, leading to reduced cell viability and tumor growth in animal models .

Comparative Analysis with Similar Compounds

A comparison with other quinolone derivatives highlights the unique attributes of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-fluoroquinolone | Fluorine at 6th position | Moderate antibacterial activity |

| 7-piperidinylquinolone | Piperidinyl group at 7th position | Enhanced antibacterial effects |

| 6-fluoro-7-(piperazinyl) derivatives | Piperazinyl substitution | Notable anticancer activity |

| This compound | Unique combination of substituents | Broad-spectrum antibacterial and anticancer potential |

This table illustrates how the specific combination of functional groups in this compound may confer enhanced biological activities compared to other compounds in its class.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

- Antibacterial Study : A study published in PubMed reported that related quinolone derivatives demonstrated significant inhibition against common bacterial strains at concentrations as low as 10 µg/mL, indicating strong potential for clinical applications in treating infections .

- Anticancer Research : Another investigation highlighted that derivatives similar to this compound exhibited an inhibitory rate of tumor growth in vivo by up to 42.75% at a dosage of 20 mg/kg, showcasing their therapeutic potential against cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 6-fluoro-7-(piperidin-1-yl)-1-propyl-3-tosylquinolin-4(1H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including fluorination, sulfonation (tosyl group introduction), and piperidine substitution. Key steps include:

- Quinoline core formation : Cyclization of substituted aniline derivatives under acidic conditions.

- Fluorination : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) at controlled temperatures (0–5°C) to minimize side reactions .

- Piperidine substitution : Nucleophilic aromatic substitution (SNAr) at the 7-position using piperidine under reflux in aprotic solvents (e.g., DMF or DMSO) .

- Tosylation : Reaction with tosyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonyl group at the 3-position .

- Yield optimization : Adjusting solvent polarity, catalyst (e.g., DMAP), and reaction time (typically 12–24 hours) improves purity (>95% by HPLC) .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Confirm substituent positions (e.g., fluoro at C6, piperidinyl at C7) via coupling patterns (e.g., 3JHF for fluorine-proton coupling) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 497.18) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98% area) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies (e.g., inconsistent IC50 values in kinase inhibition assays)?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HEK293 for kinase profiling) and control compounds (e.g., staurosporine) to minimize variability .

- Data normalization : Account for batch effects in compound solubility (DMSO concentration ≤0.1%) and ATP levels in enzymatic assays .

- Structural validation : Cross-check crystallographic data (via SHELX refinement ) to confirm binding mode discrepancies (e.g., piperidine ring conformation affecting target engagement) .

Q. How does the tosyl group at C3 influence the compound’s pharmacokinetic properties, and what modifications could enhance metabolic stability?

- Methodological Answer :

- Tosyl group role : The sulfonyl group enhances solubility (logP reduction by ~1.5 units) but may increase metabolic oxidation.

- Modifications :

- Replace tosyl with trifluoromethanesulfonyl to reduce CYP450-mediated degradation .

- Introduce steric hindrance (e.g., ortho-methyl groups) to shield the sulfonyl moiety .

- In vitro ADME profiling : Use hepatocyte microsomal assays (human/rat) to quantify metabolic half-life (t1/2) and identify major metabolites (LC-MS/MS) .

Q. What computational approaches are recommended for predicting target binding modes and off-target risks?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., EGFR, CDK2). Focus on hydrogen bonding with the quinolin-4-one core .

- Off-target screening : Leverage ChEMBL or PubChem databases for similarity-based profiling (Tanimoto coefficient >0.85) .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and conformational shifts in the piperidine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.